2-(Aminomethyl)-6-fluoro-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
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Overview
Description
The compound “2-(Aminomethyl)-6-fluoro-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one” belongs to a class of compounds known as [1,3,4]thiadiazolo[3,2-a]pyrimidin-5-ones . These compounds are known for their wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities .
Synthesis Analysis
The synthesis of [1,3,4]thiadiazolo[3,2-a]pyrimidin-5-ones involves the reaction of 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides . When heated under reflux with MeONa in BuOH, these compounds are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization .Molecular Structure Analysis
The molecular structure of [1,3,4]thiadiazolo[3,2-a]pyrimidin-5-ones is complex and involves a fused heterocyclic system . The structure is characterized by the presence of a thiadiazole ring fused with a pyrimidine ring .Chemical Reactions Analysis
The chemical reactions involving [1,3,4]thiadiazolo[3,2-a]pyrimidin-5-ones are diverse and can lead to a variety of products . For example, a novel and efficient one-pot method has been developed for the synthesis of 2-substituted-5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-one derivatives by the combination of [3 + 3] cycloaddition, reduction, deamination reactions .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis and Conversion :The compound has been studied for its synthesis and conversion into various derivatives. For instance, Kukaniev and Párkányi (2011) developed a procedure for synthesizing 2-amino derivatives of 2-R-7-methyl-6-fluoro-1,3,4-thiadiazolo[3,2-a]pyrimidin-6-one, showcasing the compound's versatility in creating a range of substituted derivatives through reactions with 2-substituted 5-amino-1,3,4-thiadiazoles and ethyl 2-fluoroacetoacetate in polyphosphoric acid (Kukaniev & Párkányi, 2011).
Antifungal and Antibacterial Applications :Research by Rajput, Sharma, and Yashovardhan (2011) on pyridine derivatives, including those related to the thiadiazolopyrimidinone structure, indicates potent antifungal activity. This highlights the compound's potential in developing new antimicrobial agents (Rajput, Sharma, & Yashovardhan, 2011).
Pharmacological Applications
Antiallergy and Antisecretory Activities :Suzuki et al. (1992) synthesized 6-substituted derivatives of [1,3,4]thiadiazolo[3,2-a]-1,2,3-triazolo[4,5-d]pyrimidin-9(3H)-one, evaluating them for antiallergic activities. Their findings suggest potential applications in treating allergies (Suzuki et al., 1992).
Anticancer Activity :The scaffold of thiadiazolo pyrimidine has been explored for its antitumor activity. Eldhose et al. (2020) synthesized derivatives to evaluate their anticancer efficacy, highlighting the compound's potential in cancer treatment research (Eldhose et al., 2020).
Future Directions
The future directions in the research of [1,3,4]thiadiazolo[3,2-a]pyrimidin-5-ones could involve the development of more efficient synthesis methods, the exploration of their biological activities, and the design of derivatives with improved properties . The construction of molecules containing heterocycles, which are linked directly or via a spacer, as well as fused heterocycles, and the further evaluation of their chemical properties and biological activity are a rapidly growing area of organic synthesis .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,3,4-thiadiazolo[3,2-a]pyrimidines, have been reported to possess various biological activities, including antibacterial, antiviral, anti-inflammatory, antioxidant, and antitumor activity .
Mode of Action
It is presumed that the reactivity of the 2-position of 1,3,4-thiadiazoloi[3,2-a] pyrimidines is responsible for biological activity and that rna polymerase is inactivated by the alkylation of the sh or oh group .
Biochemical Pathways
Compounds with similar structures have been reported to inhibit bacterial and cancer cell proliferation by disrupting the dna replication process .
Action Environment
It is known that the synthesis of similar compounds was carried out in a single-step reaction using aromatic aldehydes, ethyl acetoacetate, and different derivatives of 1,3,4-thiadiazoles in the presence of [et3nh]+[hso4]- ionic liquid, under solvent-free conditions .
Properties
IUPAC Name |
2-(aminomethyl)-6-fluoro-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN4OS/c1-3-5(8)6(13)12-7(10-3)14-4(2-9)11-12/h2,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCCFVMJNPOAAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)SC(=N2)CN)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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